
1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine
Overview
Description
1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine is an organic compound with the molecular formula C8H8ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine typically involves the reaction of 2-[3-chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile with appropriate reagents. One common method includes the reduction of the nitrile group to an amine group using hydrogenation or other reducing agents .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, combining nucleophilic substitution and decarboxylation reactions. This approach enhances yield and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields the corresponding amine, while substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds, including 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Drug Development
The unique trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development. The compound's structural features allow it to interact effectively with biological targets, potentially leading to novel therapeutic agents for treating diseases such as cancer and infections .
Case Study 1: Synthesis and Antimicrobial Testing
In a study published in ResearchGate, researchers synthesized various pyridine derivatives including this compound. These compounds were subjected to antimicrobial testing against several pathogens. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting the potential for these compounds in pharmaceutical applications .
Case Study 2: Development of Chelating Agents
Another study explored the use of this compound as a chelating agent in coordination chemistry. The introduction of the pyridine ring facilitated complex formation with metal ions, which are crucial for various catalytic processes. The chelation properties were analyzed using spectroscopic methods, confirming the effectiveness of this compound in forming stable metal complexes .
Mechanism of Action
The mechanism of action of 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine involves its interaction with specific molecular targets. The compound can affect various pathways, including those involving spectrin-like proteins in the cytoskeleton. This interaction can lead to inhibition of growth in certain strains of microorganisms, making it useful in the development of antimicrobial agents .
Comparison with Similar Compounds
- 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness: 1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals .
Biological Activity
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, also known by its CAS number 326809-08-9, is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, and summarizes relevant research findings.
- Molecular Formula : C8H8ClF3N2
- Molecular Weight : 224.61 g/mol
- IUPAC Name : 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine
- Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize specific findings related to the biological activity of this compound.
Antimicrobial Activity
Recent studies have demonstrated that pyridine derivatives exhibit notable antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Microorganism | Activity (MIC µg/mL) |
---|---|
Staphylococcus aureus | 2 |
Enterococcus faecalis | 2 |
Escherichia coli | 64 |
Streptococcus pneumoniae | 4–16 |
This table illustrates the minimum inhibitory concentrations (MIC) of similar compounds, indicating that derivatives of this compound could potentially display similar efficacy against these pathogens .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. In vitro studies have shown that pyridine derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have been reported to possess IC50 values in the low micromolar range against A549 lung cancer cells.
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 2.15 |
MCF-7 (breast cancer) | Not specified |
The ability to inhibit cancer cell proliferation suggests that further exploration of this compound's structure could lead to the development of new anticancer agents .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research has indicated that certain pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 0.08 |
Butyrylcholinesterase | 0.1 |
These findings suggest that this compound may possess similar inhibitory properties, making it a candidate for further investigation in neuropharmacology .
Case Studies
Several case studies have highlighted the biological relevance of compounds structurally related to this compound:
-
Study on Antibacterial Properties :
A study focused on the synthesis and evaluation of trifluoromethyl-substituted benzimidazole derivatives found significant antibacterial activity against S. aureus and E. coli, suggesting a promising avenue for developing new antibiotics . -
Anticancer Research :
Research published in a pharmaceutical journal demonstrated that pyridine-based compounds exhibited selective cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can enhance anticancer efficacy . -
Neuroprotective Effects :
A study investigating cholinesterase inhibitors identified several pyridine derivatives as potent inhibitors of AChE and BChE, underlining their potential in treating Alzheimer's disease .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYCLYBAZZEUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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